3- to 4-Fold Higher In Vivo Tolerance vs. L-Enantiomer in Murine Leukemia Model
In a direct head-to-head comparison, n-hydroxy-d-asparagine (DAH) exhibited LD10, LD50, and LD90 values 3- to 4-fold greater than those of its L-enantiomer (LAH) following intraperitoneal administration to DBA/2 mice. At doses where DAH eradicated L5178Y tumors without inducing toxic deaths, LAH at comparable doses proved uniformly lethal [1].
| Evidence Dimension | In vivo acute toxicity (LD10, LD50, LD90) |
|---|---|
| Target Compound Data | LD10, LD50, LD90 values 3- to 4-fold higher than LAH; tumor eradication achieved without toxic deaths |
| Comparator Or Baseline | L-aspartic acid β-hydroxamate (LAH): 3- to 4-fold lower LD10/LD50/LD90; lethal at tumor-eradicating doses of DAH |
| Quantified Difference | 3- to 4-fold greater tolerated dose (DAH vs. LAH); survival benefit: tumor eradication with zero toxic deaths vs. 100% lethality |
| Conditions | Intraperitoneal administration in DBA/2 mice bearing L5178Y murine leukemia; LD10/LD50/LD90 determination |
Why This Matters
This stereochemistry-driven therapeutic index advantage directly affects procurement decisions for in vivo oncology studies, where the L-isomer cannot substitute without risking complete cohort loss.
- [1] Thomasset, N., et al. (1991). Anti-tumoral activity of L and D isomers of aspartic acid β-hydroxamate on L5178Y leukemia. Int. J. Cancer, 49(3), 421–424. View Source
